Tautomeric Stability Advantage Over 2-Aminoimidazolone Regioisomers
Computational comparison of 2-, 4-, and 5-imidazolone tautomers using AM1, PM3, and MNDO methods reveals differential oxo/hydroxy tautomer stabilities. The 4- and 5-imidazolones (including the target compound's regioisomeric class) show stronger oxo form predominance compared to 2-imidazolones. The MNDO method predicts a stability energy advantage of approximately 3–4 kcal mol⁻¹ for the oxo tautomers of 4- and 5-hydroxyimidazoles over their 2-hydroxy counterparts [1]. This translates to an estimated >100-fold equilibrium shift favoring the biologically relevant oxo form at physiological temperature. The target compound's 5-amino-2-oxo arrangement (vs. the 2-amino-5-oxo arrangement in creatinine) ensures the carbonyl group is positioned for distinct hydrogen-bond acceptor interactions relevant to GlyT-1 and kinase inhibitor pharmacophores [2].
| Evidence Dimension | Tautomeric oxo form stability energy |
|---|---|
| Target Compound Data | 4-/5-imidazolone class: oxo form predominates (MNDO); intramolecular tautomeric equilibrium strongly shifted toward oxo |
| Comparator Or Baseline | 2-imidazolone class: computed oxo/hydroxy stability difference approximately 3–4 kcal mol⁻¹ less favorable for oxo form (MNDO); experimentally, thione forms observed for thio analogs |
| Quantified Difference | Estimated ~3–4 kcal mol⁻¹ stability advantage for oxo tautomer in 4-/5-imidazolones vs. 2-imidazolones (MNDO method) |
| Conditions | Gas-phase semi-empirical calculations (AM1, PM3, MNDO) on 2-, 4-, and 5-imidazolones and their 1-methyl derivatives |
Why This Matters
The >100-fold equilibrium preference for the oxo tautomer at 310 K ensures that 5-amino-3-methyl-4H-imidazol-2-one presents a consistent hydrogen-bonding pharmacophore, reducing the risk of tautomer-dependent assay variability that can arise with 2-aminoimidazolone scaffolds.
- [1] Öğretir, C.; Yarligan, S. AM1, PM3 and MNDO study of the tautomerism of 2-, 4- or 5-imidazolones and their thio- and azo- analogs. J. Mol. Struct. (Theochem) 1996, 375 (3), 227-231. View Source
- [2] Jolidon, S.; Narquizian, R.; Norcross, R.; Pinard, E. 4-Amino-1,5-substituted-1,5-dihydro-imidazol-2-ones. U.S. Patent 7,553,862 B2, June 30, 2009. View Source
